3-ethyl-1,3-oxazolidin-2-one

Übersicht

Beschreibung

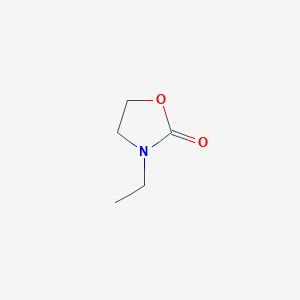

3-ethyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C5H9NO2 . It is a type of oxazolidinone, a class of heterocyclic compounds that have attracted attention in various areas of drug development .

Synthesis Analysis

Oxazolidin-2-one derivatives have been synthesized through various reactions. For instance, one study reported the synthesis of isomeric oxazolidin-2-one derivatives through the reaction of (E)-3-styrylquinoxalin-2-one with bis-dichloroethylamine hydrochloride in the presence of potassium carbonate . Another approach involved an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The exact structure can be confirmed through techniques such as NMR and mass spectroscopy .Chemical Reactions Analysis

Oxazolidin-2-ones are known to participate in various chemical reactions. For example, they have been used as chiral auxiliaries in stereoselective transformations . The fragmentation patterns of oxazolidin-2-ones have also been investigated using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 115.131 Da and a density of 1.097g/cm . It has a boiling point of 269°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis

3-Ethyl-1,3-oxazolidin-2-one has been studied for its synthesis using enzymatic methods. A study demonstrated the enzymatic synthesis of this compound using 2-aminoalochol and dimethyl carbonate, identifying Candida antarctica lipase B as the most effective catalyst. This approach provided insights into the reaction mechanism and kinetic modeling of consecutive reactions, highlighting the potential for enzymatic methods in synthesizing such compounds (Yadav & Pawar, 2014).

Synthesis in Organic Chemistry

This compound is also significant in synthetic organic chemistry. It is a part of the 1,3-oxazolidin-2-one nucleus, which is a popular heterocycle framework in this field. Its utility extends to acting as a chiral auxiliary in asymmetric synthesis and as a protective group for 1,2-aminoalcohol systems. Additionally, its derivative, Linezolid, an antibacterial drug, has sparked interest in this class of compounds (Zappia et al., 2007).

Applications in Catalysis

In catalysis, this compound derivatives have been used in asymmetric [2+2] cycloaddition reactions. These reactions, catalyzed by chiral titanium reagents, result in cyclobutanes with high enantioselectivity, demonstrating the compound's utility in producing complex molecular structures (HayashiYujiro & NarasakaKoichi, 2006).

Use in Battery Technology

Interestingly, a derivative of this compound, namely Triethyl 2-(1,3-oxazolidin-3-yl)ethyl orthosilicate, has been explored as an electrolyte additive in lithium-ion batteries. Its incorporation was found to improve the first cycle efficiency of batteries with graphite anodes, indicating potential applications in energy storage technologies (Trofimov et al., 2005).

Wirkmechanismus

Target of Action

The primary targets of 3-ethyl-1,3-oxazolidin-2-one are bacterial cells. The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .

Mode of Action

It is known that oxazolidinone derivatives interact with bacterial cells, disrupting their normal functions and leading to their death . A reaction mechanism was proposed wherein the coproduct methanol is generated in the first step leading to the formation of methyl ethyl (2-hydroxyethyl) carbamate as the intermediate which rearranges itself leading to the final products this compound and methanol .

Biochemical Pathways

It is known that oxazolidinone derivatives have a significant impact on bacterial cells, disrupting their normal functions .

Pharmacokinetics

It is known that oxazolidinone derivatives have good bioavailability and are well-distributed in the body .

Result of Action

The result of the action of this compound is the disruption of bacterial cell functions, leading to their death . This makes it a potential candidate for the development of new antibacterial drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can all affect the compound’s action, efficacy, and stability .

Zukünftige Richtungen

Oxazolidin-2-ones have shown promising pharmacological properties and have been incorporated into a wide variety of therapeutically interesting compounds . They have also been used as key synthetic intermediates within the context of macrolide antibiotics syntheses . Therefore, the future directions for 3-ethyl-1,3-oxazolidin-2-one could involve further exploration of its potential applications in drug development and organic synthesis.

Eigenschaften

IUPAC Name |

3-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELGHMWMXFCZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325699 | |

| Record name | 3-ethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5261-18-7 | |

| Record name | NSC515968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.